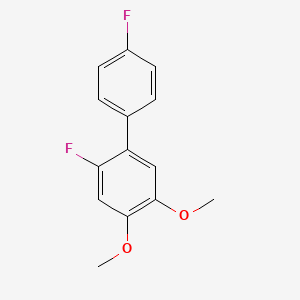
2,4'-Difluoro-4,5-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and two methoxy groups on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 4,5-dimethoxybenzene.
Coupling Reaction: A coupling reaction, often facilitated by a palladium catalyst, is employed to form the biphenyl core. This reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 80-120°C, in the presence of a base such as potassium carbonate or sodium hydroxide to deprotonate the starting materials and facilitate the coupling process.
Industrial Production Methods
Industrial production of 2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atoms can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 4,4’-Difluoro-2,2’-dimethoxybiphenyl
- 1,1’-Biphenyl-2,2’-diol, 4,4’-bis(1,1-dimethylethyl)-5,5’-dimethoxy
Uniqueness
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methoxy groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H12F2O2 |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
1-fluoro-2-(4-fluorophenyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-7-11(12(16)8-14(13)18-2)9-3-5-10(15)6-4-9/h3-8H,1-2H3 |
InChI Key |
HSEFMYJNEYJSPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=C(C=C2)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















